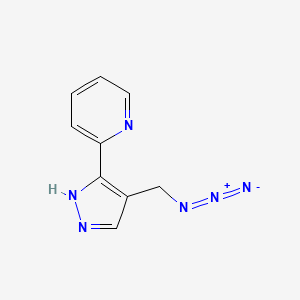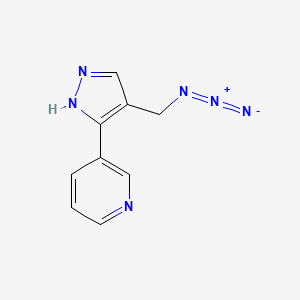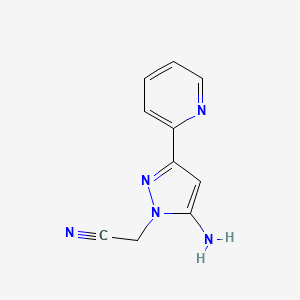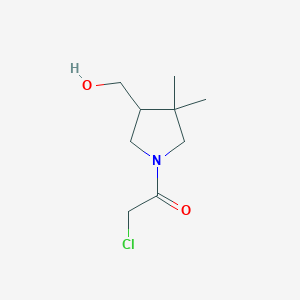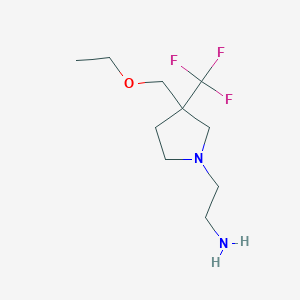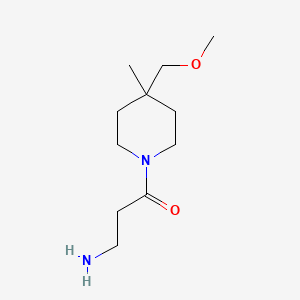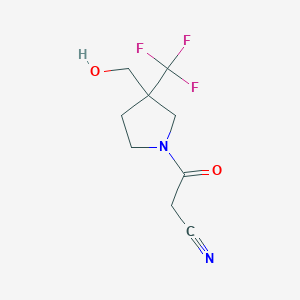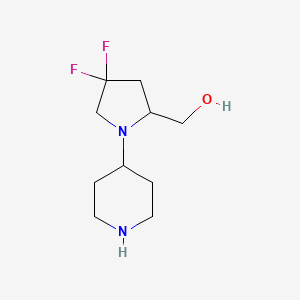
(4,4-二氟-1-(哌啶-4-基)吡咯烷-2-基)甲醇
描述
The compound “(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For example, a related compound was analyzed using 1H and 13C NMR, revealing specific chemical shifts for the different types of hydrogen and carbon atoms in the molecule .科学研究应用
合成和作为二肽基肽酶 IV 抑制剂的评估
合成了一系列与所讨论化合物在结构上相关的 4-取代脯氨酸酰胺,并将其作为二肽基肽酶 IV (DPP-IV) 抑制剂进行了评估,用于治疗 2 型糖尿病。一种特定衍生物显示出有效的抑制作用,具有高口服生物利用度、低血浆蛋白结合率,并被选为 2 型糖尿病潜在新疗法的开发 (Ammirati 等人,2009)。
晶体学和结构表征
已经探索了包括“[1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇”和其他衍生物在内的各种化合物的合成和晶体结构,以了解它们的分子和晶体结构。这些研究涉及 X 射线晶体学,以揭示分子构象,例如哌啶环的椅式构象,并分析分子间和分子内氢键 (Girish 等人,2008)。
新型合成方法
合成新化合物(例如 2-氨基-4-(4甲氧基苯基)-6-(哌啶-1-基)-3,5-二氰基吡啶)的研究展示了化学合成的创新方法。这些方法在单罐反应中利用丙二腈、4-甲氧基苯甲醛和甲醇中的起始材料,突出了新化合物的有效合成技术 (Feng,2011)。
衍生物的抗菌活性
对 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的抗菌活性的研究揭示了在对抗病原细菌和真菌菌株中潜在的应用。此类研究强调了这些化合物在开发新的抗菌剂中的相关性 (Mallesha & Mohana,2014)。
计算和理论研究
理论计算和密度泛函理论 (DFT) 研究,包括热、光、蚀刻和结构分析,提供了对这些化合物的物理和化学性质的见解。这些研究支持实验结果,并有助于理解这些分子的分子行为、稳定性和反应性 (Karthik 等人,2021)。
作用机制
Target of Action
Similar compounds have been evaluated as inhibitors of dipeptidyl peptidase iv . This enzyme plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target enzyme, leading to changes in glucose metabolism .
Biochemical Pathways
If it acts as an inhibitor of dipeptidyl peptidase iv, it could affect the incretin system, which regulates insulin secretion in response to meals .
Pharmacokinetics
A related compound has been reported to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol may have similar properties.
Result of Action
If it acts as an inhibitor of dipeptidyl peptidase iv, it could potentially increase insulin secretion and decrease blood glucose levels .
生化分析
Biochemical Properties
(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are crucial in the pharmaceutical industry . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol, can modulate the activity of key signaling molecules, thereby altering cellular responses . Additionally, it has been noted to impact gene expression by either upregulating or downregulating specific genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to interact with enzymes involved in the synthesis of piperidine derivatives, thereby modulating their activity . This compound also influences gene expression by binding to regulatory regions of DNA, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
The temporal effects of (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation. In vitro studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes and biochemical reactions.
属性
IUPAC Name |
(4,4-difluoro-1-piperidin-4-ylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c11-10(12)5-9(6-15)14(7-10)8-1-3-13-4-2-8/h8-9,13,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDDYMGDTKOVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(CC2CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




